molecular formula C20H25F3N2O2S B460678 Ethyl 3-[[6-tert-butyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]propanoate

Ethyl 3-[[6-tert-butyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]propanoate

Cat. No.: B460678
M. Wt: 414.5g/mol
InChI Key: XMQYOAJCTONYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[[6-tert-butyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]propanoate is a complex organic compound that belongs to the class of esters. This compound is characterized by the presence of a quinoline ring system substituted with tert-butyl, cyano, and trifluoromethyl groups, as well as a sulfanyl propanoate ester moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[[6-tert-butyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of Substituents: The tert-butyl, cyano, and trifluoromethyl groups are introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Ester Moiety: The ester moiety is formed by reacting the quinoline derivative with ethyl 3-mercaptopropanoate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[[6-tert-butyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 3-[[6-tert-butyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[[6-tert-butyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyano and trifluoromethyl groups are known to enhance binding affinity and selectivity towards certain biological targets. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate
  • 4-tert-butyl-3-iodoheptane

Uniqueness

Ethyl 3-[[6-tert-butyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]propanoate is unique due to its combination of a quinoline ring with multiple functional groups, including tert-butyl, cyano, and trifluoromethyl. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H25F3N2O2S

Molecular Weight

414.5g/mol

IUPAC Name

ethyl 3-[[6-tert-butyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]propanoate

InChI

InChI=1S/C20H25F3N2O2S/c1-5-27-16(26)8-9-28-18-14(11-24)17(20(21,22)23)13-10-12(19(2,3)4)6-7-15(13)25-18/h12H,5-10H2,1-4H3

InChI Key

XMQYOAJCTONYFN-UHFFFAOYSA-N

SMILES

CCOC(=O)CCSC1=NC2=C(CC(CC2)C(C)(C)C)C(=C1C#N)C(F)(F)F

Canonical SMILES

CCOC(=O)CCSC1=NC2=C(CC(CC2)C(C)(C)C)C(=C1C#N)C(F)(F)F

Origin of Product

United States

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